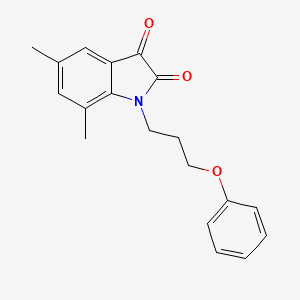

5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione

Description

Historical Context and Significance of 1H-Indole-2,3-dione (Isatin) as a Versatile Heterocyclic Synthon

1H-Indole-2,3-dione, commonly known as isatin (B1672199), is an endogenous heterocyclic compound first synthesized in 1840 by Erdmann and Laurent through the oxidation of indigo. biomedres.ussciensage.info This discovery predates its identification in various natural sources, including plants and mammalian tissues and fluids. biomedres.ussciensage.info The isatin molecule is characterized by a bicyclic structure comprising a benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring containing two carbonyl groups at positions 2 and 3. mdpi.com This unique arrangement of functional groups imparts a high degree of reactivity, making isatin a highly versatile synthon in organic synthesis.

The chemical reactivity of isatin is multifaceted. The carbonyl group at the C3 position is a key site for nucleophilic addition and condensation reactions, while the lactam carbonyl at C2 and the acidic N-H proton at position 1 provide further avenues for chemical modification. nih.gov Isatin and its derivatives can undergo a variety of chemical transformations, including N-acylation, oxidation, and Friedel-Crafts reactions. biomedres.us This synthetic tractability allows for the generation of a vast library of derivatives with diverse substitution patterns at the nitrogen atom (N1), the C2 and C3 positions, and on the aromatic ring. mdpi.comnih.gov Consequently, isatin serves as a valuable precursor for the synthesis of a wide array of more complex heterocyclic compounds and pharmacologically active molecules. mdpi.comnih.gov

Chemical Diversity and Biological Relevance of Substituted Indoline-2,3-dione Derivatives

The synthetic accessibility of the indoline-2,3-dione scaffold has led to the development of a multitude of substituted derivatives with a wide range of biological activities. sciensage.infobiomedres.us Modifications at various positions of the isatin core have been shown to significantly influence the pharmacological properties of the resulting compounds.

Substitutions on the aromatic ring (positions 4, 5, 6, and 7) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets. For instance, the introduction of different substituents has been a key strategy in developing potent therapeutic agents. biomedres.us

The N1 position of the isatin ring is another critical point for derivatization. N-substituted isatin derivatives have demonstrated a broad spectrum of biological activities. nih.gov Alkylation or acylation at this position can significantly impact the compound's potency and selectivity.

Furthermore, reactions at the C3-carbonyl group have yielded numerous derivatives, such as Schiff bases and hydrazones, which exhibit significant biological potential. ekb.eg The ability to readily modify these positions has made the indoline-2,3-dione scaffold a cornerstone in medicinal chemistry for the discovery of new therapeutic agents.

The biological relevance of substituted indoline-2,3-dione derivatives is extensive, with reported activities including:

Anticancer: Many isatin derivatives have shown potent cytotoxic activity against various cancer cell lines. biomedres.usnih.gov

Antimicrobial: The scaffold has been utilized to develop agents with antibacterial and antifungal properties. biomedres.usekb.eg

Antiviral: Certain isatin derivatives have demonstrated efficacy against a range of viruses, including HIV. biomedres.ussciensage.info

Anti-inflammatory: The anti-inflammatory potential of isatin derivatives has been a subject of significant research. sciensage.infonih.gov

Anticonvulsant: Several N-substituted isatin derivatives have been investigated for their anticonvulsant properties. sciensage.infonih.govnih.gov

This wide array of biological activities underscores the importance of the indoline-2,3-dione scaffold as a privileged structure in drug discovery.

Table 1: Examples of Biologically Active Substituted Indoline-2,3-dione Derivatives

| Compound Name | Substitution Pattern | Biological Activity |

| N-methylisatin-β-4',4'-diethylthiosemicarbazone | N1-methylation, C3-thiosemicarbazone | Anti-HIV biomedres.us |

| 5-Nitro-1H-indole-2,3-dione derivatives | C5-nitro substitution | Antibacterial biomedres.us |

| Isoxazole-substituted isatin derivatives | C3-isoxazole substitution | Anticonvulsant nih.gov |

| 3-(3-hydroxyphenyl)-indolin-2-one | C3-hydroxyphenyl substitution | Anti-inflammatory nih.gov |

Positioning of 5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione within the Scope of N1-Substituted and Dimethylated Indoline-2,3-dione Research

The compound this compound represents a specific structural variation within the vast chemical space of isatin derivatives. Its structure is characterized by three key features: a dimethyl substitution at the 5 and 7 positions of the aromatic ring, and a 3-phenoxypropyl group attached to the N1 position.

Dimethyl Substitution: The presence of methyl groups at the C5 and C7 positions is expected to influence the molecule's lipophilicity and steric profile. These substitutions can affect how the molecule binds to biological targets and may also impact its metabolic stability. Research on other dimethylated heterocyclic compounds has shown that such substitutions can enhance biological activity.

The combination of these structural features positions this compound as a compound of interest within the field of medicinal chemistry. Based on the known structure-activity relationships of related N1-substituted and ring-substituted indoline-2,3-diones, this compound could potentially exhibit a range of biological activities. For instance, various N-substituted isatin derivatives have been explored for their anticonvulsant and neuroprotective effects. nih.govnih.gov The specific combination of dimethyl and N-(3-phenoxypropyl) substitutions in this molecule warrants further investigation to elucidate its unique chemical properties and pharmacological profile.

Table 2: Structural Features of this compound and their Potential Influence

| Structural Feature | Position | Potential Influence |

| Methyl Group | C5 | Increased lipophilicity, altered steric profile, potential impact on metabolic stability. |

| Methyl Group | C7 | Increased lipophilicity, altered steric profile, potential impact on metabolic stability. |

| 3-Phenoxypropyl Group | N1 | Increased lipophilicity and molecular size, conformational flexibility, potential for specific receptor interactions via the phenoxy ring. |

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-1-(3-phenoxypropyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-13-11-14(2)17-16(12-13)18(21)19(22)20(17)9-6-10-23-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYCJXDWSAJODY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to the Indoline-2,3-dione Core Structure

The foundational step in the synthesis is the creation of the bicyclic indoline-2,3-dione core, specifically the 5,7-dimethyl substituted variant. This is achieved through several well-established and modern synthetic routes.

Historically significant methods for isatin (B1672199) synthesis remain relevant for their reliability and scalability. These routes typically begin with an appropriately substituted aniline (B41778), which for the target compound is 3,5-dimethylaniline (B87155).

Stolle Synthesis: Considered a robust alternative to the Sandmeyer method, the Stolle synthesis is particularly effective for preparing both N-substituted and unsubstituted isatins. acs.orgconicet.gov.ar The process involves the condensation of a primary or secondary arylamine (3,5-dimethylaniline) with oxalyl chloride to form a chlorooxalylanilide intermediate. researchgate.net This intermediate subsequently undergoes intramolecular Friedel-Crafts-type cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), to afford the indoline-2,3-dione ring system. acs.org

Gassman Synthesis: This method provides another pathway to the oxindole (B195798) core, which can then be oxidized to the indoline-2,3-dione. While more complex, it offers flexibility with different substitution patterns.

A comparative overview of these classical methods is presented below.

| Method | Starting Material | Key Reagents | Key Intermediate | Advantages | Disadvantages |

| Sandmeyer | 3,5-Dimethylaniline | Chloral (B1216628) hydrate (B1144303), Hydroxylamine (B1172632), H₂SO₄ | Isonitrosoacetanilide | Good yields (>75%), straightforward imist.ma | Requires isolation of intermediate, strong acid conditions nih.govimist.ma |

| Stolle | 3,5-Dimethylaniline | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Chlorooxalylanilide | Effective for substituted anilines acs.org | Requires anhydrous conditions, corrosive reagents researchgate.net |

| Gassman | 3,5-Dimethylaniline | tert-Butyl hypochlorite, Triethylamine | 3-Methylthio-2-oxindole | Versatile for substituted oxindoles | Multi-step, requires subsequent oxidation to isatin |

Recent advancements in organic synthesis have led to the development of more environmentally benign and efficient methods that often avoid the use of harsh reagents or metal catalysts. nih.gov

Oxidation of Substituted Oxindoles: A prominent modern strategy involves the direct oxidation of a corresponding oxindole (e.g., 5,7-dimethyloxindole). Various metal-free oxidizing systems can achieve this transformation. One such method employs molecular oxygen in the presence of tert-butyl nitrite (B80452) as an additive under mild conditions. calstate.edu This approach is valued for its clean reaction profile and avoidance of toxic reagents.

Radical Coupling Reactions: Another innovative, metal-free approach involves the radical coupling of indolin-2-ones with reagents like tert-butyl hydroperoxide (t-BuOOH). This reaction proceeds through the formation of an alkyl radical from the indolin-2-one, which then couples with a peroxy radical. The resulting intermediate is subsequently transformed into the final indoline-2,3-dione product. This method provides a direct route for constructing the C3-carbonyl group via C(sp³)–H oxidation.

These modern techniques offer milder reaction conditions and are often more tolerant of various functional groups compared to classical methods.

| Method | Precursor | Key Reagents/Conditions | Mechanism | Advantages |

| Oxidation of Oxindole | 5,7-Dimethyloxindole | O₂, tert-butyl nitrite, THF | Radical-mediated oxidation | Metal-free, mild conditions, clean calstate.edu |

| Radical Coupling | 5,7-Dimethylindolin-2-one | tert-butyl hydroperoxide (t-BuOOH) | Radical C-H oxidation/coupling | Metal-free, base-free, direct C=O formation |

Strategies for N1-Functionalization of Indoline-2,3-diones

Once the 5,7-dimethylindoline-2,3-dione core is synthesized, the next critical step is the introduction of the 3-phenoxypropyl side chain at the N1-position. This is typically accomplished through N-alkylation.

The N-alkylation of the isatin core is a standard nucleophilic substitution reaction. nih.gov The nitrogen atom of the isatin is first deprotonated with a base to form a highly conjugated and nucleophilic isatin anion. researchgate.netnih.gov This anion then attacks an appropriate electrophile, in this case, a 3-phenoxypropyl halide such as 1-bromo-3-phenoxypropane or 1-chloro-3-phenoxypropane. This Sₙ2 reaction forms the C-N bond, yielding the final target molecule, 5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione. nih.gov

The efficiency of the N-alkylation step can be significantly influenced by the reaction conditions. Optimization is key to achieving high yields and minimizing side reactions. nih.govconicet.gov.ar

Base and Solvent Selection: Common bases used for the deprotonation of isatin include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). researchgate.netnih.gov The choice of base can affect reaction rates and yields. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) are typically preferred as they effectively solvate the cation of the base and facilitate the nucleophilic attack. researchgate.netnih.gov

Phase-Transfer Catalysis (PTC): For liquid-solid reactions, phase-transfer catalysis is an effective technique. A catalyst like tetra-n-butylammonium bromide (TBAB) is used to transport the isatin anion from the solid phase (e.g., solid K₂CO₃) into the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction. imist.maresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating. researchgate.netnih.gov Microwave-assisted N-alkylation, often using K₂CO₃ in a minimal amount of DMF, provides a rapid and efficient route to N-substituted isatins. nih.gov

The following table summarizes typical conditions for optimizing the N-alkylation reaction.

| Parameter | Common Reagents/Conditions | Purpose/Advantage |

| Base | K₂CO₃, Cs₂CO₃, NaH | Generates the nucleophilic isatin anion. Cs₂CO₃ is often more effective but more expensive. researchgate.netnih.gov |

| Solvent | DMF, NMP, DMSO | Polar aprotic solvents facilitate Sₙ2 reactions. researchgate.netnih.gov |

| Alkylating Agent | 1-bromo-3-phenoxypropane | Provides the desired 3-phenoxypropyl moiety. Bromides are generally more reactive than chlorides. |

| Catalyst (PTC) | Tetra-n-butylammonium bromide (TBAB) | Enhances reaction rates in heterogeneous (solid-liquid) systems. imist.maresearchgate.net |

| Energy Source | Conventional Heating or Microwave Irradiation | Microwave heating significantly reduces reaction times. researchgate.netnih.gov |

Regioselective Substitution on the Indole (B1671886) Ring System

The synthesis of this compound requires the specific placement of two methyl groups at the C5 and C7 positions of the aromatic ring. Direct electrophilic substitution on an unsubstituted isatin ring is not the preferred method for achieving this pattern due to challenges in controlling regioselectivity.

The most efficient and regioselective strategy is to begin the synthesis with a precursor that already contains the desired 3,5-disubstituted pattern. The classical synthetic routes, such as the Sandmeyer and Stolle syntheses, are ideally suited for this approach as they start from substituted anilines. dergipark.org.tr By using 3,5-dimethylaniline as the starting material, the 5,7-dimethyl substitution pattern is carried through the entire reaction sequence, ensuring the unambiguous formation of the 5,7-dimethylindoline-2,3-dione core. sigmaaldrich.comnih.gov This "starting material control" approach circumvents any issues with regioselectivity that would arise from attempting to functionalize the pre-formed isatin ring. While the C5 and C7 positions of isatin are susceptible to electrophilic attack, achieving exclusive and complete disubstitution at only these positions would be a significant synthetic challenge. calstate.edu

Approaches for 5,7-Dimethyl Group Incorporation

The foundational step in synthesizing the target compound is the construction of the 5,7-dimethyl-1H-indole-2,3-dione (5,7-dimethylisatin) core. The substitution pattern is dictated by the choice of the starting aniline. For this specific scaffold, 3,5-dimethylaniline is the logical precursor. Two classical methods are predominantly employed for the cyclization of anilines to form the isatin ring: the Sandmeyer synthesis and the Stolle synthesis. nmc.gov.inijcmas.com

The Sandmeyer isatin synthesis is a well-established and frequently used method that begins with the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. biomedres.usirapa.orgdergipark.org.tr This forms an isonitrosoacetanilide intermediate. biomedres.usnih.gov Subsequent cyclization of this intermediate under strong acidic conditions, typically with concentrated sulfuric acid, yields the isatin core. nih.govbanglajol.info This method is particularly effective for anilines containing electron-withdrawing groups and generally provides good yields. ijcmas.comirapa.org

The Stolle synthesis offers a robust alternative. nmc.gov.in This procedure involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. ijcmas.comchemicalbook.com This intermediate is then subjected to a Friedel-Crafts-type cyclization using a Lewis acid, such as aluminum trichloride (B1173362) or titanium tetrachloride, to afford the indoline-2,3-dione. nmc.gov.inijcmas.comchemicalbook.com The Stolle reaction is considered a superior alternative to the Sandmeyer method in certain contexts, though both are effective for producing the core isatin structure. nmc.gov.in

| Method | Key Reagents | Intermediate | Cyclization Condition | General Applicability |

|---|---|---|---|---|

| Sandmeyer Synthesis | 3,5-Dimethylaniline, Chloral hydrate, Hydroxylamine HCl | Isonitrosoacetanilide derivative | Concentrated H₂SO₄ | Effective for various anilines, high yields (>75%) often reported. ijcmas.comijcrt.org |

| Stolle Synthesis | 3,5-Dimethylaniline, Oxalyl chloride | Chlorooxalylanilide derivative | Lewis Acid (e.g., AlCl₃) | Good alternative, useful for both substituted and unsubstituted isatins. nmc.gov.inchemicalbook.com |

Derivatization at the C-3 Position and Its Synthetic Utility

The indoline-2,3-dione scaffold is characterized by a highly reactive and electrophilic ketone at the C-3 position, making it a prime site for chemical modification. chemicalbook.comnih.gov This reactivity allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures, particularly spirocyclic systems. nih.gov

A prominent reaction at this position is the Knoevenagel condensation . This involves the reaction of the C-3 carbonyl with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), typically catalyzed by a weak base. dergipark.org.trniscpr.res.in For the 5,7-dimethylisatin (B1329215) core, a known derivatization is its condensation with ethyl cyanoacetate to produce cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester. lookchem.com These resulting α,β-unsaturated products are valuable synthetic intermediates for creating a variety of heterocyclic compounds. niscpr.res.in

The C-3 position is also the key to synthesizing spirooxindoles , a class of compounds prevalent in natural products and molecules of medicinal interest. juniperpublishers.comrsc.org The formation of these spiro-fused rings can be achieved through several strategies:

[3+2] Cycloaddition Reactions: Azomethine ylides, generated in situ from the condensation of isatin with an amino acid, can undergo a 1,3-dipolar cycloaddition with various dipolarophiles to construct spiro-pyrrolidinyl-oxindoles. nih.govnih.gov

Three-Component Reactions: Spirooxindoles can be assembled in a single step by reacting an isatin derivative, an activated methylene compound, and a third component like 4-hydroxycoumarin (B602359) or dimedone, often under catalysis by transition metals or nanoparticles. nih.gov

Morita–Baylis–Hillman (MBH) Adducts: Isatin-derived MBH carbonates are versatile building blocks that can be used to construct diverse spirooxindole skeletons through various annulation strategies. rsc.org

The synthetic utility of C-3 derivatization lies in its ability to generate significant molecular diversity from a common isatin core. The resulting products, especially spirooxindoles, serve as important scaffolds for drug discovery programs. juniperpublishers.comnih.gov

| Reaction Type | Reagents | Product Class | Synthetic Utility |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | α,β-Unsaturated ylidene derivatives | Intermediates for synthesis of other heterocycles. dergipark.org.trniscpr.res.in |

| [3+2] Cycloaddition | Amino acids, Alkenes/Alkynes | Spiro[pyrrolidine-oxindoles] | Access to complex, biologically relevant scaffolds. nih.govnih.gov |

| Multi-component Reaction | β-Diketones, Dicyanomethane, etc. | Polycyclic Spirooxindoles | Efficient construction of complex molecules in one pot. nih.gov |

Process Optimization and Yield Enhancement in Target Compound Synthesis

For the synthesis of the isatin core via the Sandmeyer route, a common challenge arises with substituted anilines that have increased lipophilicity, which can lead to poor solubility in the sulfuric acid medium used for cyclization. nih.gov This often results in incomplete reactions and lower yields. A significant process improvement involves substituting sulfuric acid with methanesulfonic acid. nih.gov The latter can improve the solubility of lipophilic intermediates, leading to more efficient cyclization and higher yields of the desired isatin. nih.gov

The second stage, N-alkylation of the 5,7-dimethylisatin core with a suitable 3-phenoxypropyl halide, is amenable to significant optimization. Conventional N-alkylation methods often require long reaction times and high temperatures. nih.gov Modern techniques offer substantial improvements in efficiency and yield.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For the N-alkylation of isatins, microwave irradiation can dramatically reduce reaction times from many hours to just a few minutes, while simultaneously increasing product yields. nih.govresearchgate.net

The choice of the base and solvent system is also critical for achieving high conversion. Studies have shown that using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) provides excellent results for the N-alkylation of isatins with various alkyl halides. nih.govmdpi.commdpi.com The addition of a promoting agent, such as potassium iodide (KI), can further enhance the reaction rate. mdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Method | Advantage of Optimization |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 1-24 h). nih.govmdpi.com | Minutes (e.g., 2-5 min). nih.govresearchgate.net | Drastic reduction in process time. |

| Typical Yields | Moderate to good (e.g., 40-80%). researchgate.net | Good to excellent (e.g., 70-96%). nih.govresearchgate.net | Improved process efficiency and material output. |

| Conditions | Reflux temperature in solvents like DMF. | Controlled irradiation in DMF or NMP with K₂CO₃/Cs₂CO₃. nih.govmdpi.com | Less solvent, rapid heating, easier workup. nih.gov |

Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and assignments for 5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione are not available in the searched literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

The exact mass, molecular ion peak, and specific fragmentation pattern for this compound have not been documented in the available resources.

Infrared (IR) Spectroscopy for Functional Group Identification

Characteristic IR absorption frequencies corresponding to the functional groups present in this compound are not reported in the provided search results.

Advanced Spectroscopic Techniques for Comprehensive Structural Proof (e.g., 2D-NMR)

No data from advanced spectroscopic techniques such as COSY, HSQC, or HMBC for this compound were found to provide comprehensive structural proof.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. Such studies on substituted isatins offer valuable insights into how modifications at the 1, 5, and 7 positions influence the molecule's properties.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For isatin (B1672199) derivatives, the HOMO is typically localized over the electron-rich aromatic ring and the nitrogen atom, while the LUMO is concentrated on the electron-deficient dicarbonyl system at positions 2 and 3. Substituents on the isatin core can significantly modulate the energies of these orbitals and, consequently, the energy gap.

In the case of 5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione, the electron-donating methyl groups at the 5 and 7 positions are expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted isatin. This reduction in the energy gap suggests an increase in chemical reactivity. Studies on 5-methylisatin (B515603) have supported this trend, showing a decrease in the HOMO-LUMO gap upon methylation. The large, flexible 1-(3-phenoxypropyl) group is also likely to influence the electronic properties, though its effect is primarily on the steric and conformational aspects of the molecule.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Isatin Derivatives (Calculated using DFT/B3LYP)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Isatin | -6.58 | -2.45 | 4.13 |

| 5-Methylisatin | -6.42 | -2.38 | 4.04 |

| 5-Chloroisatin | -6.71 | -2.63 | 4.08 |

| 5-Nitroisatin (B147319) | -7.25 | -3.41 | 3.84 |

Note: The data in this table is illustrative and compiled from various computational studies on isatin derivatives. The exact values can vary with the level of theory and basis set used.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule, which are key to its stability. In isatin derivatives, significant delocalization occurs between the lone pair of the nitrogen atom and the adjacent carbonyl groups, as well as throughout the aromatic system.

For this compound, NBO analysis would likely reveal strong hyperconjugative interactions. The π → π* interactions within the indole (B1671886) ring contribute significantly to its stability. The presence of the 5,7-dimethyl groups would introduce additional C-H → π* hyperconjugative interactions, further stabilizing the system. The NBO analysis would also quantify the intramolecular charge transfer from the electron-donating substituted benzene (B151609) ring to the electron-accepting dicarbonyl moiety.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic).

In isatin and its derivatives, the MEP maps consistently show that the most negative potential (red) is located around the oxygen atoms of the carbonyl groups at C2 and C3, making them susceptible to electrophilic attack. Conversely, the region around the N-H proton (in unsubstituted isatin) and the aromatic protons exhibit a positive potential (blue), indicating sites for nucleophilic attack.

For this compound, the MEP map would be expected to show a highly negative potential around the carbonyl oxygens. The presence of the electron-donating methyl groups would slightly increase the electron density on the aromatic ring. The phenoxypropyl group at the N1 position would introduce a large, sterically hindered region with varied electrostatic potential.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein. Numerous studies have employed molecular docking to investigate the interaction of isatin derivatives with various biological targets, including kinases, proteases, and other enzymes.

Molecular docking studies on a wide array of isatin derivatives have demonstrated their potential to bind to various protein targets with high affinity. The binding affinity is typically quantified by a docking score or an estimated binding energy (e.g., in kcal/mol), with lower values indicating stronger binding.

For this compound, the binding affinity would be influenced by its specific substitutions. The 5,7-dimethyl groups can enhance binding by fitting into hydrophobic pockets within the active site of a target protein. The 1-(3-phenoxypropyl) group, with its flexibility and aromatic ring, can explore a larger conformational space and form additional hydrophobic and π-π stacking interactions. Docking studies on N-substituted isatins have shown that the nature and length of the substituent at the N1 position significantly impact binding affinity.

Table 2: Representative Docking Scores and Binding Affinities of Isatin Derivatives with Various Protein Targets

| Isatin Derivative | Protein Target | PDB ID | Docking Score (kcal/mol) |

| 5-Nitroisatin derivative | Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -9.5 |

| Isatin-sulfonamide hybrid | α-Glucosidase | 5KZW | -8.2 |

| N-alkyl isatin derivative | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.9 |

| 5,7-Dibromoisatin derivative | Estrogen Receptor Alpha | 3ERT | -10.1 |

Note: This table presents illustrative data from various molecular docking studies on isatin derivatives. The specific values are dependent on the docking software and scoring function used.

The stability of a ligand-protein complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. The isatin scaffold is particularly adept at forming hydrogen bonds due to its two carbonyl groups.

In docking simulations of isatin derivatives, the carbonyl oxygen at the C2 position is frequently observed to act as a hydrogen bond acceptor with backbone N-H groups of amino acid residues such as leucine (B10760876) and valine in the hinge region of kinases. The second carbonyl oxygen at C3 can also participate in hydrogen bonding.

For this compound, the two carbonyl oxygens would be the primary sites for forming hydrogen bonds with protein targets. The phenoxy group at the end of the N1-substituent could also act as a hydrogen bond acceptor. The aromatic rings of the isatin core and the phenoxy group are well-suited for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the active site. The dimethyl groups and the propyl chain would contribute to hydrophobic interactions. These combined interactions would anchor the molecule within the binding pocket of a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the class of indoline-2,3-dione derivatives, which includes this compound, QSAR studies are instrumental in developing predictive models that guide the design of new analogs with improved therapeutic properties. These models establish a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their experimentally determined biological activities.

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related molecules, such as derivatives of the indoline-2,3-dione scaffold, are dependent on the changes in their molecular features. By quantifying these features through molecular descriptors, statistical models can be constructed to predict the activity of novel, unsynthesized compounds.

Detailed Research Findings

Research into the indoline-2,3-dione (also known as isatin) framework has led to the development of several QSAR models for a range of biological targets. These studies provide valuable predictive insights into the structural requirements for specific activities.

One significant area of investigation has been in the development of agents targeting Alzheimer's disease. A three-dimensional QSAR (3D-QSAR) study on a series of indole and isatin derivatives as inhibitors of beta-amyloid (Aβ) aggregation yielded a robust model with strong predictive power. mdpi.comnih.gov The model, which utilized four partial least squares (PLS) factors, demonstrated good statistical significance. mdpi.com The insights derived from this model indicated that hydrophobic substituents at positions 5 and 6 of the isatin core are detrimental to the compound's activity. mdpi.com

In the field of oncology, QSAR has been applied to understand the cytotoxic effects of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives. researchgate.net These studies aim to identify the key molecular properties that contribute to anticancer activity, allowing for the rational design of more potent agents. researchgate.net Similarly, QSAR models have been successfully established for isatin derivatives to predict anticancer activity, with both linear and nonlinear models showing good agreement between experimental and predicted values. researchgate.net

Furthermore, the versatility of the indoline-2,3-dione scaffold has been explored in the context of antiviral research. QSAR models have been developed to predict the inhibitory activity of isatin and indole derivatives against the 3C-like protease (3CLpro) of the SARS coronavirus, a critical enzyme in the viral replication cycle. nih.govnih.gov These models were built using descriptors derived from the compounds' chemical structures represented in SMILES format and demonstrated reliable predictive ability, which is crucial for identifying potential lead compounds for antiviral drug development. nih.govnih.gov

The statistical validation of these models is paramount to ensure their reliability and predictive capacity. Common statistical metrics used include the coefficient of determination (r² or R²), the cross-validated coefficient of determination (q²), and the predictive ability for an external test set (r²ext or R²pred). Models with high values for these parameters are considered robust and can be confidently used to predict the activities of new chemical entities.

Table 1: Summary of Representative QSAR Models for Indoline-2,3-dione Derivatives

| Biological Activity | QSAR Method | Key Statistical Parameters | Predictive Insights & Remarks |

|---|---|---|---|

| Antiamyloidogenic (Anti-Alzheimer's) | Atom-based 3D-QSAR | Training Set (n=45): q² = 0.596, r² = 0.887 Test Set (n=14): r²ext = 0.695 | Identified physicochemical features correlated with Aβ anti-aggregating potency. Hydrophobic groups at positions 5 and 6 of the isatin ring were found to be unfavorable for activity. mdpi.comnih.gov |

| Anticancer | MLR, MNLR | MLR model: r = 0.935 External validation: r = 0.932 | The models were used to predict the anticancer activity of test set compounds, showing good agreement between experimental and predicted values. researchgate.net |

| Antiviral (SARS-CoV 3CLpro Inhibitor) | CORAL software (SMILES-based descriptors) | Validation Set: R² up to 0.89 | Developed robust and reliable QSAR models for predicting the inhibitory activity of isatin and indole-based compounds against a key viral enzyme. nih.govresearchgate.net |

| Factor Xa Inhibition (Anticoagulant) | CoMFA, CoMSIA (3D-QSAR) | Highly predictive models with good correlation coefficients were developed. | The quantitative SAR information aligned with experimental data on binding topology, allowing for reasonable activity predictions for novel factor Xa inhibitors. nih.gov |

These examples underscore the power of QSAR modeling to provide deep, predictive insights into the structure-activity relationships of the indoline-2,3-dione class. The generated models serve as a critical guide for medicinal chemists, enabling the prioritization of synthetic targets and the efficient optimization of lead compounds, ultimately accelerating the discovery of new therapeutic agents.

Structure Activity Relationship Sar Investigations of Indoline 2,3 Dione Scaffolds

Impact of N1-Substitution (e.g., 3-phenoxypropyl) on Biological Activity Profiles

The nitrogen atom at the N1 position of the indoline-2,3-dione ring is a critical site for derivatization, with substitutions at this position profoundly impacting the molecule's lipophilicity, steric bulk, and hydrogen-bonding capacity. The introduction of various substituents, ranging from simple alkyl chains to more complex aryl and heterocyclic moieties, has been extensively explored to modulate biological activity.

The presence of a 3-phenoxypropyl group at the N1 position introduces a significant lipophilic and flexible chain. This type of extended N-alkylation can enhance the compound's ability to penetrate cell membranes and interact with hydrophobic pockets within target proteins. Research on N-substituted isatin (B1672199) derivatives has shown that the nature and length of the alkyl chain can be crucial for activity. For instance, in a series of N-phenylpropyl-3-substituted indoline-2-one derivatives, the N-phenylpropyl group was found to be compatible with antimicrobial and antioxidant activities. While direct data on the 3-phenoxypropyl substituent is limited, the presence of the terminal phenoxy group offers potential for additional π-π stacking or hydrophobic interactions with the target, which could enhance binding affinity.

The flexibility of the propyl linker allows the phenoxy group to adopt various conformations, potentially enabling it to access and interact with different regions of a binding site. This conformational flexibility can be advantageous for optimizing interactions with diverse biological targets. Studies on other N-alkylated indoles have demonstrated that the introduction of an aromatic ring at the terminus of the alkyl chain can lead to potent biological effects.

Table 1: Representative N1-Substituted Indoline-2,3-dione Derivatives and their Activities

| Compound ID | N1-Substituent | Biological Activity | Reference |

|---|---|---|---|

| 1 | H | Varies depending on other substitutions | General Scaffold |

| 2 | Benzyl | Potent antiproliferative activity | researchgate.net |

| 3 | (4-fluorobenzyl)amino-2-oxoethyl | Less potent antiproliferative activity than N1-benzyl | researchgate.net |

| 4 | Phenylpropyl | Antimicrobial and antioxidant activity | farmaceut.org |

Influence of Ring Substituents (e.g., 5,7-Dimethyl) on Biological Activity Modulation

Substitution on the aromatic ring of the indoline-2,3-dione scaffold is a well-established strategy for fine-tuning electronic properties, lipophilicity, and metabolic stability, thereby modulating biological activity. The position, number, and nature of these substituents play a pivotal role in defining the pharmacological profile of the resulting derivatives.

The presence of methyl groups at both the 5 and 7 positions, as in 5,7-dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione, is expected to significantly influence its biological properties. Methyl groups are electron-donating and increase the lipophilicity of the molecule. This increased lipophilicity can enhance membrane permeability and distribution into tissues.

Studies on substituted isatins have shown that the introduction of electron-withdrawing groups, such as halogens, at the 5- and 7-positions can enhance antibacterial activity by increasing the lipophilic character of the compounds, which facilitates transport across hydrophobic membranes. figshare.com Conversely, electron-donating groups like methyl groups may modulate activity through different mechanisms, possibly by enhancing binding to specific targets or altering metabolic pathways. The combined effect of two methyl groups at positions 5 and 7 is likely to create a unique electronic and steric environment that can lead to specific biological activities.

Table 2: Effect of Ring Substitution on the Biological Activity of Indoline-2,3-dione Derivatives

| Compound ID | Ring Substituents | Biological Activity | Reference |

|---|---|---|---|

| 5 | Unsubstituted | Baseline activity | General Scaffold |

| 6 | 5-Bromo | Enhanced cytotoxic activity | researchgate.net |

| 7 | 5,7-Dibromo | Potent cytotoxic activity | researchgate.net |

| 8 | 5-Methyl | Modulated antiviral and antibacterial activity | nih.gov |

Role of C-3 Modifications on Ligand-Target Interactions and Potency

The C3-carbonyl group of the indoline-2,3-dione core is a highly reactive center that readily participates in various chemical reactions, allowing for the introduction of a wide array of substituents. Modifications at this position are crucial for determining the molecule's interaction with biological targets and are a key determinant of potency and selectivity. The C3 position can act as a hydrogen bond acceptor and its modification can introduce new hydrogen bond donors or acceptors, hydrophobic moieties, or charged groups.

Common modifications at the C3 position include the formation of Schiff bases, Mannich bases, spiro-derivatives, and Knoevenagel condensation products. These modifications dramatically alter the shape, size, and electronic properties of the indoline-2,3-dione scaffold, leading to a diverse range of biological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant effects.

For instance, the conversion of the C3-keto group to a hydrazone, followed by further derivatization, has been a successful strategy in the development of potent enzyme inhibitors. These modifications allow for tailored interactions with the active site of target enzymes. The geometry and electronic nature of the substituent at C3 can dictate the binding orientation and affinity of the ligand. The introduction of bulky or flexible groups can allow the molecule to access deeper or adjacent pockets in the binding site, leading to enhanced potency.

Table 3: Examples of C3-Modified Indoline-2,3-dione Derivatives and their Biological Targets

| Compound ID | C3-Modification | Target/Activity | Reference |

|---|---|---|---|

| 9 | =N-NH-C(=S)NH-Ph (Thiosemicarbazone) | Antiviral, Tuberculostatic | nih.gov |

| 10 | Spiro-thiazolidinone | Antimicrobial | figshare.com |

| 11 | =CH-Ar (Chalcone-type) | Anticancer | researchgate.net |

| 12 | 3-Hydrazono | α-Glucosidase and α-amylase inhibition | nih.gov |

Pharmacophore Elucidation and Design Principles for Novel Indoline-2,3-dione Derivatives

The development of novel and potent indoline-2,3-dione derivatives is guided by pharmacophore modeling and established design principles. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For the indoline-2,3-dione scaffold, key pharmacophoric features typically include:

A hydrogen bond acceptor: The C2-carbonyl oxygen is a crucial hydrogen bond acceptor.

Aromatic/hydrophobic region: The fused benzene (B151609) ring provides a large hydrophobic surface for van der Waals and π-π interactions.

A variable region at N1: This position allows for the introduction of various substituents to modulate lipophilicity and explore specific interactions with the target.

A variable region at C3: This position is critical for introducing diversity and directing the molecule to specific targets. Modifications here can introduce additional hydrogen bond donors/acceptors, hydrophobic groups, or charged moieties.

Substituents on the aromatic ring: These can be used to fine-tune the electronic properties and steric profile of the scaffold.

Based on these features, several design principles for novel indoline-2,3-dione derivatives have emerged. One common strategy is molecular hybridization, where the indoline-2,3-dione scaffold is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For example, linking the isatin core to other heterocyclic rings like thiazole, oxadiazole, or triazole has yielded compounds with enhanced antimicrobial and anticancer properties.

Another design principle involves structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of complementary ligands. This approach allows for the rational design of modifications at the N1, C3, and aromatic ring positions to optimize interactions with the active site and improve potency and selectivity. The synthesis of focused libraries of derivatives with systematic variations at these key positions is a common approach to explore the SAR and identify lead compounds for further development.

Biological Activity and Mechanistic Insights in Vitro and in Silico Studies

Enzyme Inhibition Studies and Mechanistic Characterization

The isatin (B1672199) scaffold is a versatile building block for the design of various enzyme inhibitors. nih.govnih.gov Its derivatives have been synthesized and evaluated against several important enzyme targets implicated in a range of diseases.

DNA Gyrase Inhibition (e.g., Mycobacterium tuberculosis DNA Gyrase)

DNA gyrase is a critical enzyme for bacterial DNA replication and a validated target for antibacterial drugs. The indoline-2,3-dione nucleus is a key feature in a class of compounds investigated for their potential to inhibit this enzyme, particularly in Mycobacterium tuberculosis. Studies on novel 5-nitroisatin (B147319) derivatives have demonstrated their potential as inhibitors of E. coli DNA gyrase B, with some compounds showing excellent antimicrobial activity. iscience.in Molecular docking studies have helped to elucidate the binding interactions within the enzyme's active site, guiding the development of more potent inhibitors. iscience.in

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

Inhibitors of α-glucosidase and α-amylase are therapeutic targets for managing type 2 diabetes mellitus, as they can delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.gov The indoline-2,3-dione scaffold has been incorporated into molecules designed to inhibit these enzymes. Research on 3,3-di(indolyl)indolin-2-ones showed that these compounds exhibited higher α-glucosidase inhibitory activity and lower α-amylase inhibition compared to the standard drug acarbose. nih.govresearchgate.net This selectivity is considered advantageous as it may reduce the gastrointestinal side effects associated with potent α-amylase inhibition. researchgate.net Molecular docking studies of these derivatives have revealed key interactions with the active sites of both enzymes, supporting the observed inhibitory activities. nih.gov

Representative α-Glucosidase and α-Amylase Inhibition by an Isatin Derivative

| Compound | Target Enzyme | % Inhibition | Standard Drug (% Inhibition) |

|---|---|---|---|

| 1i * | α-Glucosidase | 67 ± 13 | Acarbose (19 ± 5) |

| 1i * | α-Amylase | 51 ± 4 | Acarbose (90 ± 2) |

*Data for 3,3-Di(5-hydroxy-1H-indole-3-yl)-5-nitroindolin-2-one. nih.gov

Cholinesterase Inhibition (e.g., Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the symptomatic treatment of Alzheimer's disease. nih.gov The isatin nucleus has served as a scaffold for developing inhibitors of these enzymes. Studies on N-alkyl isatins revealed that derivatives with larger alkyl groups showed increased potency and selectivity for BChE over AChE. nih.govresearchgate.net For instance, 1-nonylindoline-2,3-dione was identified as a potent BChE inhibitor with 22-fold selectivity over AChE. researchgate.net Molecular docking simulations suggest that the 3-oxo group of the isatin core plays a crucial role by forming hydrogen bonds with key amino acid residues in the BChE catalytic site. researchgate.net Similarly, isatin dimers have been reported as selective BChE inhibitors. researchgate.net

Kinase Inhibition and Their Significance in Cellular Regulation

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is linked to diseases like cancer and inflammatory disorders. Consequently, they are major targets for drug discovery. The indoline-2,3-dione scaffold is present in several kinase inhibitors. Derivatives have been synthesized and tested as potential inhibitors of c-Src, a non-receptor protein kinase involved in cancer cell proliferation, migration, and adhesion. nih.govsemanticscholar.orgunimi.it Other studies have shown that tricyclic isatin derivatives can exhibit high binding affinity for multiple kinases, including DYRK1A and PIM1, which are implicated in neurodegenerative and inflammatory diseases. nih.govresearchgate.net Molecular modeling has been used to understand the binding modes of these compounds within the kinase catalytic sites. nih.govresearchgate.netekb.eg

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis

While specific receptor binding data for 5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione are not available, the isatin framework has been used to design ligands for specific receptors. For example, isatin-based hydrazide derivatives have been synthesized and investigated as potential estrogen receptor α (ERα) degraders for application in breast cancer therapy. nih.gov In silico methods like molecular docking and molecular dynamics simulations have been employed to explore the binding modes of these compounds within the ligand-binding domain of the receptor, guiding the design of molecules with improved affinity and activity. nih.gov

Modulation of Cellular Signaling Pathways (e.g., MAPK/ERK Pathway) in Cellular Models

There is no specific information regarding the effect of this compound on cellular signaling pathways. However, the broader class of isatin derivatives has been shown to modulate inflammatory responses. For example, certain tricyclic isatin oximes have been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB/activating protein 1 (NF-κB/AP-1) transcriptional activity in monocytic cells. nih.gov This pathway is a central regulator of inflammation and the production of pro-inflammatory cytokines. Furthermore, isatin-triazole hybrids have been shown to modulate the expression of genes such as Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine in inflammatory responses. nih.gov

An article on the biological activity and mechanistic insights of the chemical compound “this compound” cannot be generated. A thorough search of available scientific literature and research databases has yielded no specific information regarding the anti-proliferative, antimicrobial, or antiviral activities of this particular compound.

The search results did provide extensive information on the biological activities of related compounds, such as other derivatives of isatin (indoline-2,3-dione). This body of research indicates that the isatin scaffold is a promising area for the development of new therapeutic agents with potential applications in oncology, infectious diseases, and virology. Studies on various isatin derivatives have demonstrated mechanisms involving apoptosis induction, cell cycle arrest, and activity against a range of bacterial, fungal, and viral pathogens.

However, as per the explicit instructions to focus solely on "this compound" and to strictly exclude any information not directly pertaining to this specific compound, no content can be produced for the requested sections on its anti-proliferative, antimicrobial, and antiviral activities. There is currently no available data in the provided search results to fulfill this request.

Advanced Research Applications and Perspectives

Development of Chemical Probes for Biological Target Validation

The isatin (B1672199) scaffold is a valuable core for the design of chemical probes, which are essential tools for validating the function and therapeutic potential of biological targets. The structural features of 5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione make it an intriguing candidate for probe development. The reactivity of the C3-keto group allows for conjugation with reporter tags such as fluorophores or biotin, while the substituents on the aromatic ring and the N1 position can be modified to fine-tune binding affinity and selectivity for a specific protein target.

Derivatives of the parent indoline-2,3-dione structure have been successfully developed as inhibitors for various enzymes, including kinases and caspases. By modifying the core structure, researchers can create potent and selective probes to study enzyme activity in complex biological systems. For instance, the phenoxypropyl side chain could be functionalized to incorporate a photo-affinity label or a clickable alkyne group, enabling covalent capture of the target protein for identification and validation studies.

Table 1: Potential Modifications of the Isatin Scaffold for Chemical Probe Development

| Position of Modification | Type of Modification | Purpose in Chemical Probe Design |

|---|---|---|

| C3-Carbonyl | Derivatization to an oxime or hydrazone | Attachment of reporter groups (fluorophores, biotin) |

| N1-Substituent | Introduction of reactive groups (alkynes, azides) | Covalent target labeling via click chemistry |

| C5/C7-Positions | Variation of substituents | Modulating selectivity and cell permeability |

Utilization as a Scaffold for Combinatorial Chemistry and High-Throughput Library Synthesis

The isatin core is exceptionally well-suited for combinatorial chemistry and the generation of large compound libraries for high-throughput screening (HTS). rjpbr.comeurekaselect.com The synthesis of isatin derivatives is often straightforward, utilizing established methods like the Sandmeyer or Stolle syntheses, which allows for the introduction of diverse substituents. nih.gov this compound can serve as a foundational scaffold from which a library of related compounds can be rapidly synthesized.

The true power of the isatin scaffold in combinatorial synthesis lies in the diverse reactions of its C3-carbonyl group. This position readily participates in reactions such as aldol (B89426) condensations, Knoevenagel condensations, and multicomponent reactions (MCRs) to generate a vast array of complex heterocyclic systems, most notably spirooxindoles. beilstein-journals.orgresearchgate.net By reacting this compound with a diverse set of reaction partners (e.g., various aldehydes, active methylene (B1212753) compounds, amino acids), a large library of derivatives can be produced, each with unique 3D architecture. These libraries are invaluable for screening against panels of biological targets to identify novel hit compounds for drug discovery programs.

Table 2: Representative Reactions for Isatin-Based Library Synthesis

| Reaction Type | Reaction Partners | Resulting Scaffold |

|---|---|---|

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile (B47326), indanedione) | 3-ylideneoxindoles |

| Pfitzinger Reaction | Carbonyl compounds with α-methylene groups | Quinoline-4-carboxylic acids |

| Three-Component Reaction | Amino acid, dipolarophile | Spiro[indoline-3,2'-pyrrolidine] derivatives |

Exploration as Key Intermediates in the Synthesis of Complex Natural Products and Bioactive Molecules

The indoline-2,3-dione framework is a core component of numerous natural products and synthetic bioactive molecules. researchgate.net Consequently, isatin derivatives like this compound are valuable intermediates for the total synthesis of such complex targets. The reactivity of the isatin core allows it to be transformed into other important heterocyclic systems like indoles, quinolines, and oxindoles. taylorfrancis.comresearchgate.net

One of the most significant applications is in the diastereoselective synthesis of spirooxindoles, a class of compounds found in many alkaloids with potent biological activities. The reaction of an isatin derivative with various substrates can create spirocyclic junctions with high stereocontrol. The specific substituents at the N1, C5, and C7 positions of this compound can influence the stereochemical outcome of these reactions, providing a handle for chemists to precisely control the architecture of the final product. This makes it a strategic starting material for accessing specific isomers of complex target molecules.

Contribution to Fundamental Understanding of Heterocyclic Reaction Mechanisms and Organic Synthesis

The study of reactions involving isatin and its derivatives contributes significantly to the fundamental understanding of organic synthesis and the mechanisms of heterocyclic reactions. The dual carbonyl groups and the reactive aromatic ring provide a rich platform for exploring new synthetic methodologies. Multicomponent reactions involving isatin, for example, are a cornerstone of modern organic chemistry, enabling the construction of complex molecules in a single, efficient step. beilstein-journals.org

By using a specifically substituted derivative like this compound, chemists can systematically study the electronic and steric effects of substituents on reaction outcomes. For instance, the electron-donating methyl groups at the C5 and C7 positions can alter the reactivity of the benzene (B151609) portion of the molecule in electrophilic aromatic substitution reactions. taylorfrancis.com Similarly, the bulky phenoxypropyl group at the N1 position can influence the facial selectivity of nucleophilic attack at the C3-carbonyl, providing valuable insights into stereocontrol. These studies help refine predictive models for reactivity and selectivity, advancing the broader field of organic chemistry.

Future Directions and Emerging Research Avenues for Indoline 2,3 Dione Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indoline-2,3-dione derivatives is evolving towards greener and more efficient methods. Traditional methods are often multi-step processes with low to moderate yields. nih.gov Future research will likely focus on the following areas to overcome these limitations:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, often from hours or days to minutes, while increasing product yields. researchgate.netpensoft.net It is a valuable tool for the N-alkylation of isatins and the synthesis of various derivatives. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonication is another green chemistry approach that can accelerate reaction rates and improve yields in the synthesis of indole-containing heterocycles. ijrrjournal.com

Solvent-Free and Aqueous Media Reactions: Conducting reactions under solvent-free conditions or in water aligns with the principles of green chemistry by reducing the use of hazardous organic solvents. frontiersin.org

Multi-Component Reactions (MCRs): MCRs offer an efficient way to synthesize complex molecules in a single step from three or more reactants, which is advantageous for creating libraries of diverse indoline-2,3-dione derivatives. nih.govnih.gov

Use of Greener Catalysts: The exploration of environmentally benign and reusable catalysts, such as ionic liquids, is a growing trend. nih.govnih.gov

| Synthetic Methodology | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | N-alkylation of isatin (B1672199) |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields | Synthesis of indole-appended heterocycles |

| Solvent-Free Reactions | Environmentally friendly, reduced waste | Michael addition reactions of isatin derivatives |

| Multi-Component Reactions | High efficiency, molecular diversity | Synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives |

| Ionic Liquid Catalysis | Reusability, environmentally benign | Synthesis of spiroindole derivatives |

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry is becoming an indispensable tool in the rational design of new indoline-2,3-dione derivatives with enhanced biological activity and specificity. These in silico methods help in understanding the molecular interactions and predicting the therapeutic potential of novel compounds before their synthesis.

Molecular Docking: This technique is widely used to predict the binding orientation of small molecules to their protein targets. researchgate.net It helps in understanding the interactions at the molecular level and in designing compounds with improved affinity and selectivity. frontiersin.orgnih.gov For instance, docking studies have been instrumental in designing isatin-based inhibitors for targets like cyclin-dependent kinase 2 (CDK2) and the main protease of SARS-CoV-2. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. nih.gov 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide insights into the steric and electrostatic requirements for potent inhibitors. nih.gov

Virtual Screening: This computational method allows for the rapid screening of large libraries of virtual compounds to identify potential hits with desired biological activity. mdpi.com This approach has been used to identify novel inhibitors for targets like the epidermal growth factor receptor (EGFR). researchgate.net

Pharmacophore Modeling: This technique helps in identifying the essential structural features required for a molecule to interact with a specific biological target, guiding the design of new and more potent derivatives.

| Computational Technique | Application in Indoline-2,3-dione Research |

| Molecular Docking | Predicting binding modes and affinities to protein targets. researchgate.net |

| QSAR | Correlating chemical structure with biological activity to guide design. nih.gov |

| Virtual Screening | High-throughput in silico screening of compound libraries. mdpi.com |

| Pharmacophore Modeling | Identifying key structural features for biological activity. |

Discovery and Validation of New Molecular Targets

The diverse biological activities of indoline-2,3-dione derivatives suggest that they interact with a wide range of molecular targets. Future research will focus on identifying and validating novel targets to expand the therapeutic applications of this class of compounds. Some of the emerging target areas include:

Enzyme Inhibition: Isatin derivatives have shown inhibitory activity against various enzymes, making them attractive candidates for drug development.

Caspases: These enzymes are key players in apoptosis, and isatin sulfonamide analogues are potent caspase-3 inhibitors. nih.govfrontiersin.org

Carboxylesterases (CE): Isatins with hydrophobic groups can act as potent and specific inhibitors of CEs, which are involved in drug metabolism. nih.gov

Monoamine Oxidase (MAO): Isatin is an endogenous inhibitor of MAO-B, and its derivatives are being explored for the treatment of neurodegenerative diseases like Parkinson's disease. researchgate.net

α-Glucosidase: Isatin-thiazole derivatives have shown significant inhibitory activity against α-glucosidase, a target for managing type 2 diabetes. pensoft.net

Protein Kinases: The isatin scaffold is present in several approved kinase inhibitors like sunitinib. nih.gov Future research is likely to focus on designing derivatives that target other kinases involved in cancer and other diseases, such as CDK2 and the Akt pathway. researchgate.netnih.gov

Neurodegenerative Diseases: The anti-inflammatory and neuroprotective properties of isatin derivatives make them promising candidates for targeting neuroinflammation in diseases like Alzheimer's and Parkinson's. nih.govfarmaceut.org Modulating microglial activation is a potential therapeutic strategy. farmaceut.org

Fatty Acid Amide Hydrolase (FAAH): Lead optimization of isatin-based FAAH inhibitors has yielded potent compounds with potential applications in treating pain and anxiety disorders. nih.gov

| Molecular Target Class | Specific Examples | Therapeutic Area |

| Enzymes | Caspases, Carboxylesterases, MAO, α-Glucosidase | Cancer, Drug Metabolism, Neurodegenerative Diseases, Diabetes |

| Protein Kinases | CDK2, Akt, EGFR | Cancer |

| Neuroinflammation | Microglia | Alzheimer's Disease, Parkinson's Disease |

| Other Targets | FAAH | Pain, Anxiety |

Exploration of Multi-Targeting Approaches with Indoline-2,3-dione Hybrids

The development of hybrid molecules that can modulate multiple targets simultaneously is a promising strategy to address complex diseases like cancer and neurodegenerative disorders. nih.gov The isatin scaffold is an ideal template for creating such multi-target-directed ligands (MTDLs).

Anticancer Hybrids: By combining the isatin core with other anticancer pharmacophores such as quinazolines, phthalazines, and quinoxalines, researchers are developing hybrid molecules with enhanced antiproliferative activity and the potential to overcome drug resistance. nih.govnih.gov Isatin-triazole hydrazones have been investigated as dual inhibitors of Microtubule affinity-regulating kinase 4 (MARK4) and inducers of reactive oxygen species. frontiersin.org

Neurodegenerative Disease Hybrids: For complex conditions like Alzheimer's disease, isatin-based hybrids are being designed to target multiple pathological pathways, such as acetylcholinesterase inhibition, antioxidant activity, and prevention of amyloid-β aggregation. researchgate.netnih.gov

Synergistic Effects: The goal of creating hybrid molecules is to achieve a synergistic therapeutic effect, where the combined action of the different pharmacophoric units is greater than the sum of their individual effects. pensoft.net This can lead to improved efficacy and a better side-effect profile. nih.gov

| Hybrid Strategy | Target Disease | Combined Pharmacophores |

| Enhanced Anticancer Activity | Cancer | Quinazolines, Phthalazines, Quinoxalines, Triazoles |

| Multi-faceted Neuroprotection | Alzheimer's Disease | 1,3,5-triazine-benzylamine, Thiosemicarbazones |

| Synergistic Bioactivity | Various | Gallic acid, Sulfonamides |

Q & A

Q. What are the recommended synthetic routes for preparing 5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Alkylation of the indoline-2,3-dione core with 3-phenoxypropyl halides under basic conditions (e.g., K₂CO₃/DMF, 60–80°C), ensuring regioselectivity at the N1 position . (ii) Subsequent dimethylation at the 5- and 7-positions using methyl iodide and a strong base (e.g., LDA or NaH) in anhydrous THF. Key parameters include reaction temperature (to avoid over-alkylation), stoichiometry of methylating agents, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Look for characteristic peaks:

- ~1730–1700 cm⁻¹ (C=O stretching of indoline-2,3-dione) .

- ~1250 cm⁻¹ (C-O-C stretching from the phenoxypropyl group).

- ¹H NMR : Key signals include:

- δ 6.8–7.4 ppm (aromatic protons from the phenyl group).

- δ 3.8–4.2 ppm (methylene protons adjacent to the phenoxy group).

- δ 2.4–2.6 ppm (methyl groups at C5 and C7) .

- ¹³C NMR : Confirm carbonyl carbons (~175–180 ppm) and quaternary carbons of the indoline core.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected downfield shifts in ¹H NMR) be resolved during structural characterization?

- Methodological Answer : Contradictions may arise from conformational flexibility or solvent effects. Strategies include: (i) Variable Temperature NMR : To identify dynamic processes (e.g., restricted rotation of the phenoxypropyl group) . (ii) Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. (iii) 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

Q. What experimental design considerations are critical for optimizing the bioactivity of indoline-2,3-dione derivatives like this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., phenoxy chain length, methyl group positions) to assess impact on target binding (e.g., enzyme inhibition assays) .

- In Vitro Assays : Use standardized protocols (e.g., acetylcholinesterase inhibition via Ellman’s method) with controls for non-specific interactions.

- Solubility Optimization : Test co-solvents (DMSO/PBS mixtures) to maintain compound stability in aqueous media.

Q. How can synthetic byproducts or degradation products of this compound be identified and mitigated?

- Methodological Answer :

- HPLC-MS : Monitor reaction mixtures for impurities (e.g., over-alkylated species or hydrolyzed dione products).

- Stability Studies : Expose the compound to accelerated conditions (heat, light, humidity) and analyze degradation pathways via LC-MS/MS.

- Protective Group Strategies : Introduce temporary protecting groups (e.g., silyl ethers for hydroxyls) during synthesis to minimize side reactions .

Data Contradiction Analysis

Q. If computational predictions (e.g., logP values) conflict with experimental solubility data, how should researchers proceed?

- Methodological Answer : (i) Re-evaluate Computational Models : Ensure force fields (e.g., GAFF) and solvent models (e.g., implicit vs. explicit) are appropriate for aromatic/heterocyclic systems. (ii) Experimental Validation : Perform shake-flask solubility tests in multiple solvents (e.g., water, ethanol, DMSO) and compare with predicted logP. (iii) Consider Aggregation : Use dynamic light scattering (DLS) to detect micelle formation or aggregation at high concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.